molecular formula C14H20N2O2 B8417911 3-(4-Nitro-phenyl)-1-propyl-piperidine

3-(4-Nitro-phenyl)-1-propyl-piperidine

Cat. No. B8417911
M. Wt: 248.32 g/mol
InChI Key: YZCPTDYGMIAUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitro-phenyl)-1-propyl-piperidine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Nitro-phenyl)-1-propyl-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitro-phenyl)-1-propyl-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Nitro-phenyl)-1-propyl-piperidine

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(4-nitrophenyl)-1-propylpiperidine

InChI

InChI=1S/C14H20N2O2/c1-2-9-15-10-3-4-13(11-15)12-5-7-14(8-6-12)16(17)18/h5-8,13H,2-4,9-11H2,1H3

InChI Key

YZCPTDYGMIAUQY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ice cooled 3-phenyl-1-propyl-piperidine (4.6 g, 19.73 mmol) and KNO3 (2.254 g, 22.29 mmol) was added concentrated H2SO4. The reaction mixture was allowed to warm to room temperature and stirred for another 30 minutes. To the reaction mixture was added cautiously ice and subsequently the pH was adjusted to 9-10. The aqueous phase was extracted several times with ethyl acetate. The organic phases was dried over magnesium sulfate, filtered, and evaporated to dryness to yield the crude product (5.2 g, 81% purity).
Name
3-phenyl-1-propyl-piperidine
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.254 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

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